1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-11(15)14(13-8)7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIIPXRIUNXZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-chlorobenzyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Table 1: Synthetic Routes for Pyrazolone Derivatives
Aldehyde Condensation
The 4,5-dihydro-pyrazol-5-one scaffold undergoes Knoevenagel condensation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of piperidine, forming 4-arylidene derivatives . For example:
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Reaction with 2-chlorobenzaldehyde yields 4-(2-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one, confirmed by IR (C=O at 1680 cm⁻¹) and ¹H-NMR (δ 7.50 ppm for imine proton) .
Glycosylation
The hydroxyl group at C-5 participates in glycosylation with protected sugars (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) under phase-transfer conditions (DTMAB, K₂CO₃), yielding O-glycosides .
Schiff Base Formation
Reaction with 4-substituted anilines forms Schiff bases, as evidenced by:
Anticancer Activity
Pyrazolone derivatives exhibit antiproliferative effects via topoisomerase inhibition or reactive oxygen species (ROS) generation . For example:
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Analog 3m (IC₅₀ = 5.45 μM against MCF-7) outperforms Tamoxifen, attributed to the 2-chlorophenyl group enhancing DNA intercalation .
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ROS Scavenging : Pulse radiolysis studies show quenching of hydroxyl radicals (- OH) with rate constants of ~10⁹ M⁻¹s⁻¹ .
Anti-inflammatory Action
N-Methyl derivatives (e.g., 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one) inhibit cyclooxygenase-2 (COX-2) by 78% at 50 μM, confirmed via ELISA .
Table 2: Characterization of 1-[(2-Chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Comparative Reactivity Insights
-
Steric Effects : The 2-chlorophenyl group hinders electrophilic substitution at C-4 but enhances regioselectivity in cycloadditions .
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Electronic Effects : Electron-withdrawing chloro substituents increase electrophilicity of the pyrazolone ring, facilitating nucleophilic attacks (e.g., glycosylation) .
Mechanistic Pathways
Scientific Research Applications
Anti-inflammatory Properties
Pyrazolone derivatives, including 1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. For example, a study demonstrated significant inhibition of inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
The compound has shown promise as an anticancer agent. Recent studies indicate that pyrazolone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable case involved the compound's ability to suppress cell migration and induce DNA fragmentation in cancer cell lines, particularly in breast cancer models . Molecular docking studies have also suggested that these compounds interact effectively with key protein targets involved in cancer progression.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:
Case Study: Breast Cancer Treatment
In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction of cell viability and induction of apoptosis compared to control groups. The study reported an IC50 value indicating potent activity against cancer cells .
Case Study: Inflammatory Disease Model
In another study using an animal model for inflammatory diseases, administration of the compound led to a marked decrease in edema and inflammatory cell infiltration compared to untreated controls. This suggests a promising therapeutic role for pyrazolone derivatives in managing conditions like arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but lacks the chlorophenyl group.
2-chlorobenzyl pyrazolone: Contains the chlorophenyl group but differs in other structural aspects.
Uniqueness
1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both the chlorophenyl and methyl groups, which contribute to its distinct chemical and biological properties
Biological Activity
1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, identified by its CAS number 14580-22-4, is a compound belonging to the pyrazolone class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical identifiers:
- Molecular Formula : CHClNO
- Molecular Weight : 208.645 g/mol
- IUPAC Name : 2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one
- PubChem CID : 3865057
Anticancer Activity
Research has shown that pyrazolone derivatives, including this compound, exhibit significant anticancer properties. A study reported that various pyrazole derivatives were tested against multiple cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with promising results:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1-(2-chlorophenyl)methyl derivative | A549 | 26 |
| Other derivatives | MCF7 | 3.79 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of cellular pathways .
Anti-inflammatory Properties
The pyrazolone scaffold is known for its anti-inflammatory effects. Compounds derived from this structure have been evaluated for their ability to reduce inflammation in various models. The mechanism often involves the suppression of pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced edema and pain .
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity against several pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
This activity suggests potential applications in treating bacterial infections .
Study on Cytotoxicity
In one notable study, synthesized pyrazolone derivatives were evaluated for cytotoxicity using the Brine Shrimp Lethality Assay. The results indicated that certain derivatives exhibited high lethality against brine shrimp larvae, correlating with their anticancer potential when tested on human cell lines .
Mechanistic Insights
The mechanism of action for the anticancer effects of pyrazolone compounds has been attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This interaction leads to increased DNA damage in cancer cells, promoting apoptosis .
Q & A
Q. What are the established synthetic routes for 1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one?
The compound is typically synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation in the presence of POCl₃ and DMF. This method is widely used for introducing aldehyde groups into pyrazolone derivatives . Alternative routes include acylation reactions (e.g., using acetyl chloride) to modify the pyrazole ring, as demonstrated in related compounds like 1-[5-(2-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone .
Key Methodological Considerations :
- Optimize reaction temperature (typically 0–5°C for exothermic steps).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry. For example, studies on similar pyrazolones report mean C–C bond lengths of 1.39–1.41 Å and R factors < 0.1, ensuring high precision .
- NMR spectroscopy :
-
¹H NMR: Look for pyrazole ring protons at δ 6.5–7.5 ppm and methyl groups at δ 2.0–2.5 ppm.
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¹³C NMR: Carbonyl carbons appear at δ 165–175 ppm .
Table 1 : Typical Characterization Data for Pyrazolone Derivatives
Technique Key Peaks/Parameters Reference X-ray Diffraction R factor = 0.053, wR = 0.159 ¹H NMR δ 2.3 (CH₃), δ 7.2 (aromatic H)
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antibacterial : Agar diffusion against E. coli and S. aureus (MIC values < 50 µg/mL for active derivatives) .
- Antioxidant : DPPH radical scavenging (IC₅₀ reported for analogs: 10–30 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~ 20 µM) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in pyrazolone derivatives is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the 2-chlorophenyl position direct formylation to the para position .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and reduce side reactions .
- Temperature control : Lower temperatures (e.g., –10°C) minimize kinetic byproducts .
Case Study : In the synthesis of zolazepam intermediates, chlorination at the 5-position was achieved by optimizing POCl₃ stoichiometry (1.2 eq) and reaction time (4 hr), yielding >85% purity .
Q. How do structural variations (e.g., substituent position) impact bioactivity?
- 2-Chlorophenyl vs. 4-Chlorophenyl : Derivatives with 2-Cl substitution show enhanced antibacterial activity due to increased lipophilicity and membrane penetration .
- Methyl vs. trifluoromethyl groups : Trifluoromethyl analogs exhibit higher metabolic stability but reduced solubility .
Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 2-Cl, 3-CH₃ | IC₅₀ (Antioxidant) = 12 µM | |
| 4-F, 3-CF₃ | MIC (Antibacterial) = 8 µg/mL |
Q. How should conflicting crystallographic data (e.g., bond lengths, R factors) be resolved?
- Data Discrepancy Example : A study reported mean C–C bond lengths of 1.39 Å (R = 0.053) vs. 1.41 Å (R = 0.081) .
- Resolution Strategies :
- Re-examine thermal displacement parameters (B factors) for atomic vibration artifacts.
- Validate via DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical geometries .
- Use high-resolution data (T = 100 K) to minimize thermal noise .
Q. What computational methods support the design of novel derivatives?
- Molecular Docking : Predict binding affinity to targets like COX-2 (PDB: 5KIR) using AutoDock Vina .
- QSAR Modeling : Correlate logP values with antioxidant activity (R² > 0.8 for pyrazolone libraries) .
- ADMET Prediction : SwissADME for bioavailability (e.g., 2-Cl derivatives have >80% intestinal absorption) .
Methodological Guidance for Data Contradictions
Q. How to troubleshoot inconsistent bioactivity results across studies?
- Variable Control : Standardize assay conditions (e.g., cell line passage number, bacterial strain).
- Solvent Effects : DMSO concentrations >1% can inhibit growth; use ≤0.5% in cytotoxicity assays .
- Metabolic Interference : Test metabolites (e.g., hydroxylated derivatives) via LC-MS to rule out false negatives .
Q. What strategies improve synthetic yield and purity?
- Workup Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
